(5-Bromo-6-morpholinopyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-6-morpholinopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BBrN2O3 and a molecular weight of 286.92 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a morpholine ring at the 6th position, and a boronic acid group at the 3rd position of the pyridine ring. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-morpholinopyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-morpholinopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the bromine atom to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Corresponding alcohols or ketones.
Reduction: Dehalogenated products.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(5-Bromo-6-morpholinopyridin-3-yl)boronic acid has diverse applications in scientific research, including:
Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-6-morpholinopyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of boronate esters. This interaction is crucial in biological systems for the detection and manipulation of biomolecules . Additionally, the compound’s reactivity with nucleophiles and electrophiles allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar structure but lacks the morpholine ring, making it less versatile in certain applications.
6-Morpholinopyridine-3-boronic acid: Similar structure but lacks the bromine atom, affecting its reactivity and functional properties.
Uniqueness
(5-Bromo-6-morpholinopyridin-3-yl)boronic acid is unique due to the presence of both the bromine atom and the morpholine ring, which confer distinct reactivity and functional properties. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
Molecular Formula |
C9H12BBrN2O3 |
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Molecular Weight |
286.92 g/mol |
IUPAC Name |
(5-bromo-6-morpholin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BBrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
InChI Key |
XLFRTQUUXKYSQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)Br)(O)O |
Origin of Product |
United States |
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